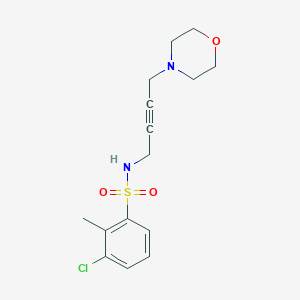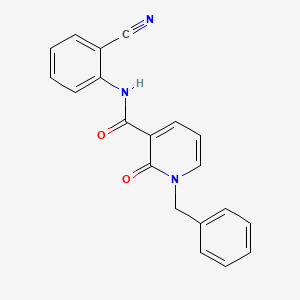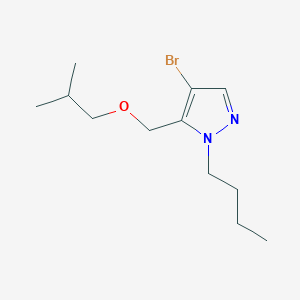
Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-oxochromene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s role or use in industry or research would also be mentioned.
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It would include the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It would include the conditions of the reaction, the mechanism, the products formed, and the yield.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, density, refractive index, and spectral data (IR, UV-Vis, NMR, MS).Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of related compounds often involves complex reactions aiming at creating conformationally restricted analogues or derivatives with specific chemical properties. For instance, research into bridged 3-benzazepine derivatives has shown that starting materials like ethyl 3,4-dimethoxyphenyl(phenyl)acetate can lead to the synthesis of compounds with potential as dopamine analogues through a series of chemical transformations (Gentles et al., 1991).
Antimicrobial Activity
- Some derivatives have been synthesized for antimicrobial evaluation, demonstrating the potential of such compounds in contributing to the development of new antimicrobial agents. A study on the synthesis, characterisation, and docking studies of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates showcases this potential (Spoorthy et al., 2021).
Pharmacological Properties
- The metabolites of certain ethyl 4-(3,4-dimethoxyphenyl)-derivatives have been prepared to study their structures and pharmacological properties, highlighting the relevance of these compounds in the development of disease-modifying antirheumatic drugs (DMARDs) (Baba et al., 1998).
Structural Analysis
- Structural analysis of polymorphs of related compounds through X-ray crystallography provides insights into their molecular geometries and potential applications in various fields, including materials science and pharmacology (Ramazani et al., 2019).
Antioxidative Properties
- The antioxidative potential of certain chromones has been studied, with findings indicating strong radical scavenging activity. This property is crucial for developing compounds with potential benefits in oxidative stress-related conditions (Li et al., 2020).
Catalytic Applications
- Ethyl 3-(3,4-dimethoxyphenyl)-derivatives have been used in studies exploring novel catalytic processes, such as the environmentally friendly electropolymerization of water-insoluble monomers. These findings are significant for advancing sustainable chemical processes (Asami et al., 2006).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, reactivity, and environmental impact. It would include information on safe handling and storage, personal protective equipment to use, and procedures for spills or leaks.
Orientations Futures
This would involve discussing potential future research directions or applications for the compound. It could include new reactions, uses in industry or medicine, or environmental implications.
Please consult with a qualified professional or refer to specific resources for detailed information.
Propriétés
IUPAC Name |
ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-4-26-20(23)19-17(11-5-8-14(24-2)16(9-11)25-3)18(22)13-7-6-12(21)10-15(13)27-19/h5-10,21H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTWEDFJWKGVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-oxochromene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

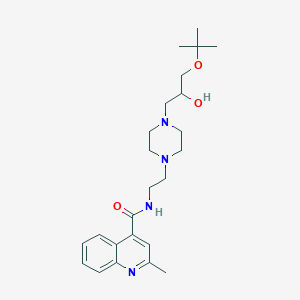
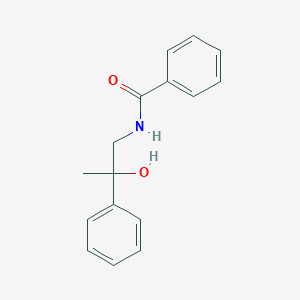
![N-(2-chlorobenzyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2998566.png)
![N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetamide](/img/structure/B2998569.png)
![2-Chloro-3-[(4-iodophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2998571.png)


![(E)-N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2998576.png)
![2-Cyclopropyl-5-[[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2998577.png)
![1-Benzyl-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2998578.png)
![4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2998580.png)
